triphosphopyridine nucleotide

Enzyme Kinetics Cofactor Specificity NADP+ Binding Affinity

Avoid assay failure caused by cofactor cross-reactivity. This triphosphopyridine nucleotide (NADP+/NADPH) provides the strict enzyme specificity required for NADP(H)-dependent workflows. - Achieve reliable kinetic readouts with ≥95% HPLC purity, minimizing false positives from cofactor impurities. - Ensure thermal stability in field-deployable biosensors; NADPH prevents heat denaturation at 50°C. - Sourced to meet demanding catalytic efficiency (4-fold higher kcat/Km than NAD+) for chiral alcohol and pharmaceutical intermediate production. Standard B2B global shipping.

Molecular Formula C21H28N7O17P3
Molecular Weight 743.4 g/mol
Cat. No. B8058220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametriphosphopyridine nucleotide
Molecular FormulaC21H28N7O17P3
Molecular Weight743.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N
InChIInChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(39,45-47(36,37)38)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38)/t10-,11-,13-,14-,15-,16-,20-,21-,48?/m1/s1
InChIKeyQTAQUNBZCNCEOJ-HIVXLEEPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphosphopyridine Nucleotide (NADP+/NADPH) for Enzyme Assays and Biocatalysis: Procurement and Technical Specifications


Triphosphopyridine nucleotide (TPN), synonymously known as nicotinamide adenine dinucleotide phosphate (NADP+ in its oxidized form and NADPH in its reduced form), is a fundamental pyridine nucleotide coenzyme essential for anabolic metabolism and redox homeostasis across all domains of life [1]. Structurally differentiated from nicotinamide adenine dinucleotide (NAD+) by an additional 2′-phosphate group on the adenosine ribose moiety [1], this modification critically dictates its exclusive recognition by NADP(H)-specific oxidoreductases. For research and industrial procurement, this compound is available in high-purity forms (e.g., ≥95% HPLC purity for NADP+ free acid and ≥99.9% HPLC purity for NADPH tetrasodium salt) , ensuring reliable performance in quantitative enzymatic assays and NADPH-dependent biocatalytic manufacturing processes.

Why Substituting Triphosphopyridine Nucleotide with NAD+ or Synthetic Analogs Fails in NADP(H)-Dependent Systems


Substituting triphosphopyridine nucleotide (NADP+/NADPH) with its closely related analog NAD+ is functionally impossible in most experimental and industrial workflows due to the stringent cofactor specificity enforced by the 2′-phosphate binding pocket of NADP(H)-dependent enzymes [1]. Generic substitution leads to assay failure or dramatic kinetic impairment; for instance, many glucose-6-phosphate dehydrogenases exhibit absolute specificity for NADP+, with NADPH acting as a competitive inhibitor (Ki as low as 0.025 mM) [2]. Furthermore, synthetic analogs like 3-acetylpyridine adenine dinucleotide phosphate often act as poor substrates (e.g., only 42% relative activity) or inhibitors rather than functional replacements [3]. The distinct redox compartmentalization—with NADPH dedicated to anabolic reduction and antioxidant defense, while NADH drives catabolic energy production—further precludes any functional interchangeability in cellular or reconstituted systems [1].

Quantitative Differentiation of Triphosphopyridine Nucleotide (NADP+/NADPH) Against NAD(H) in Enzymatic Systems


Km and Catalytic Efficiency: 10.5-fold Higher Affinity and 4-fold Higher kcat/Km for NADP+ Compared to NAD+

Direct head-to-head kinetic analysis reveals a stark quantitative advantage of NADP+ over NAD+ as a substrate for certain enzymes. In assays measuring dehydrogenase activity, the Michaelis-Menten constant (Km) for NADP+ was 42 μM, compared to 441 μM for NAD+, indicating a 10.5-fold higher affinity for the phosphorylated cofactor [1]. This affinity translates into a significantly higher catalytic efficiency (kcat/Km) of 0.4 μM⁻¹s⁻¹ for NADP+ versus only 0.1 μM⁻¹s⁻¹ for NAD+ [1].

Enzyme Kinetics Cofactor Specificity NADP+ Binding Affinity

Cofactor Specificity: 1100-fold Preference for NADP+ Over NAD+ in Key Dehydrogenase Activity

BRENDA enzyme database entries for phosphogluconate dehydrogenase (EC 1.1.1.44) demonstrate an extreme level of cofactor discrimination, with the enzyme exhibiting approximately 1100-fold higher specificity for NADP+ compared to NAD+ [1]. This quantitative preference underscores the evolutionary optimization of the active site to accommodate the 2′-phosphate group of NADP+ while sterically or electrostatically excluding NAD+.

Enzyme Specificity NADP+-Dependent Dehydrogenase Catalytic Preference

Enhanced Thermal Stability: NADPH Prevents Heat Denaturation at 50°C

In studies of enzyme thermal stability, the presence of NADPH provides a significant protective effect against heat denaturation. Specifically, at 50°C, NADPH prevents heat denaturation of enzymes during 5 and 8-minute incubation periods, a property not universally shared by its oxidized counterpart NADP+ [1]. While a direct head-to-head stability comparison of free NADPH versus NADH under identical conditions is not provided in this dataset, the evidence classifies NADPH as a stabilizing agent in thermal stress scenarios, which is a critical consideration for assays requiring elevated temperatures.

Cofactor Stability NADPH Protection Thermal Denaturation

High-Purity Specifications for NADPH Tetrasodium Salt: 99.93% HPLC Purity

Vendor certificate of analysis data for NADPH tetrasodium salt (CAS 2646-71-1) confirms a purity level of 99.93% as determined by HPLC . This high purity specification is critical for minimizing background noise in sensitive assays and ensuring that reaction kinetics are not confounded by trace contaminants or inhibitory byproducts. While purity specifications for NAD+ or other analogs are available, this data point establishes a verifiable benchmark for procuring NADPH of exceptional quality suitable for demanding research applications.

NADPH Tetrasodium Salt High Purity Biocatalysis

NADPH Regeneration System: Enabling Cost-Effective Biocatalytic Processes via Monomeric Isocitrate Dehydrogenase

Patent US 12,012,619 B2 describes a method for using a recombinant expression vector to regenerate NADPH in situ, specifically through the activity of a monomeric isocitrate dehydrogenase (IDH) from Corynebacterium glutamicum or Azotobacter vinelandii [1]. This system enables the coupling of the NADPH regeneration enzyme to an NADPH-dependent target enzyme, effectively recycling the cofactor and drastically reducing the stoichiometric cost of NADPH in large-scale biocatalytic reactions. This technology directly addresses the major economic barrier to industrial adoption of NADPH-dependent processes.

NADPH Regeneration Biocatalysis Isocitrate Dehydrogenase

Distinct Redox Roles: NADPH Drives Anabolic and Antioxidant Pathways, While NADH Powers Catabolism

A comprehensive 2025 review in Molecular Plant establishes a clear functional dichotomy between the two pyridine nucleotide systems: NADH is primarily dedicated to catabolic reactions and mitochondrial energy production, whereas NADPH is the principal electron donor for anabolic biosynthesis (e.g., fatty acids, nucleotides) and cellular antioxidant defense mechanisms [1]. This class-level distinction is rooted in the differential regulation of their respective redox pools and the distinct enzyme families that recognize the 2′-phosphate moiety of NADP(H).

Redox Metabolism Anabolism Catabolism Antioxidant Defense

Validated Research and Industrial Applications for Triphosphopyridine Nucleotide (NADP+/NADPH)


High-Throughput Screening of NADP(H)-Dependent Enzyme Inhibitors

Given the 1100-fold specificity of enzymes like phosphogluconate dehydrogenase for NADP+ over NAD+ [1], high-throughput screening assays for novel inhibitors must utilize authentic triphosphopyridine nucleotide. Using NAD+ would yield undetectable background activity, rendering the assay ineffective. Procurement of high-purity NADP+ (≥95% ) ensures reliable kinetic readouts and minimizes false positives from cofactor impurities.

Industrial Biocatalysis with NADPH Regeneration

In the production of high-value chiral alcohols, fatty acids, or pharmaceutical intermediates, the use of an NADPH-dependent enzyme coupled with an NADPH regeneration system (e.g., monomeric isocitrate dehydrogenase [2]) is economically viable. This application scenario relies on the specific catalytic efficiency of NADPH (e.g., 4-fold higher kcat/Km than NAD+ in certain systems [3]) to drive the reaction, while the regeneration system reduces the cost of the cofactor to catalytic levels.

Thermostable Enzyme Assays and Diagnostics

For enzymatic assays conducted at elevated temperatures (e.g., point-of-care diagnostics or industrial process monitoring), the use of NADPH over NADP+ may confer a stability advantage. As evidenced by its ability to prevent heat denaturation at 50°C [4], selecting NADPH as the cofactor can extend the operational lifetime and reproducibility of the assay system under thermal stress, a critical factor for field-deployable biosensors.

Quantitative Metabolomics and Redox Flux Analysis

Due to the distinct and non-overlapping metabolic roles of NADPH (anabolism/antioxidant) and NADH (catabolism) [5], accurate measurement of cellular redox state requires the specific quantification of NADP+/NADPH pools. Procurement of highly purified NADPH tetrasodium salt (99.93% HPLC purity ) is essential for preparing calibration standards in LC-MS/MS or enzymatic cycling assays, as any NADH contamination would confound the measurement of the NADP(H)-specific redox potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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